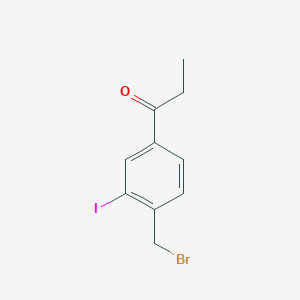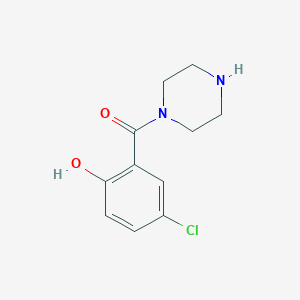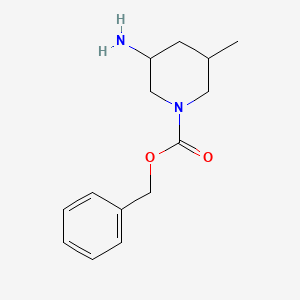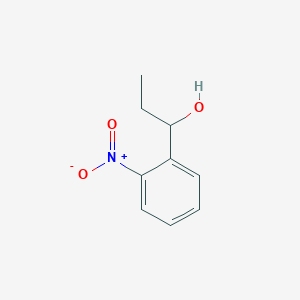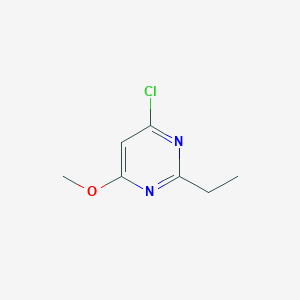
4-Chloro-2-ethyl-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethyl-6-methoxypyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems, such as nucleic acid bases (cytosine, thymine, and uracil) and vitamins like thiamine . This compound is characterized by a chloro group at the 4th position, an ethyl group at the 2nd position, and a methoxy group at the 6th position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-6-methoxypyrimidine can be achieved through various synthetic routes. Another approach involves the use of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine as an intermediate, which is then subjected to further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-6-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrimidine ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyrimidine ring with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, dimethylamine, and sodium phenoxide are commonly used under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the desired coupling.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines with various functional groups, such as amino, thiol, and alkoxy groups .
Scientific Research Applications
4-Chloro-2-ethyl-6-methoxypyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase . The compound’s ability to interfere with these enzymes makes it a potential candidate for the development of anticancer and antiviral drugs .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has similar structural features but with an ethoxy group at the 6th position and a methylthio group at the 2nd position.
4,6-Dichloropyrimidine: This compound serves as a precursor in the synthesis of 4-Chloro-2-ethyl-6-methoxypyrimidine.
2,4-Dichloro-5-methylpyrimidine: This compound has chloro groups at the 2nd and 4th positions and a methyl group at the 5th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-methoxypyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-9-5(8)4-7(10-6)11-2/h4H,3H2,1-2H3 |
InChI Key |
SQNCDDNTLHVPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


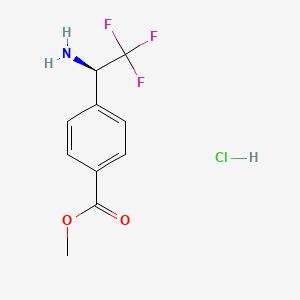
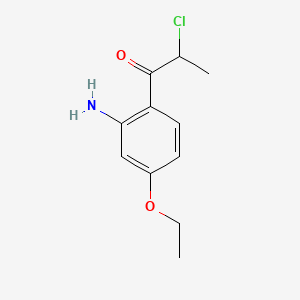

![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)

![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)


